molecular formula C7H12Cl2N2 B1402825 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride CAS No. 1401425-39-5

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride

Cat. No.: B1402825
CAS No.: 1401425-39-5
M. Wt: 195.09 g/mol
InChI Key: SGNHODSAJQYWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and an isopropyl group at the 1-position of the pyrazole ring, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-isopropyl-1H-pyrazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as zinc chloride or aluminum chloride can be employed to facilitate the chloromethylation process. The product is then purified through crystallization or distillation techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of pyrazole derivatives with oxidized substituents.

    Reduction: Formation of reduced pyrazole derivatives with modified substituents.

Scientific Research Applications

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
  • 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride
  • 4-(Chloromethyl)-1-propyl-1H-pyrazole hydrochloride

Uniqueness

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in the compound’s interaction with molecular targets compared to its analogs with different alkyl groups.

Properties

IUPAC Name

4-(chloromethyl)-1-propan-2-ylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-6(2)10-5-7(3-8)4-9-10;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNHODSAJQYWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride
Reactant of Route 5
4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.